2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one, commonly referred to as BI-D1870, is a synthetic small molecule that functions as a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. [] It has proven to be a valuable tool in scientific research for investigating the role of RSK in various cellular processes and disease models. BI-D1870 exhibits high specificity for RSK isoforms (RSK1, RSK2, RSK3, and RSK4), effectively inhibiting their activity with an IC50 in the nanomolar range. [, ] This selectivity distinguishes it from other kinase inhibitors and makes it particularly useful for studying RSK-dependent signaling pathways.
The synthesis of BI-D1870 involves several chemical reactions typical for producing inhibitors targeting protein kinases. While specific synthetic routes are not extensively detailed in the literature, it is known to be a derivative of dihydropteridinone. The compound is designed to be cell-permeable, allowing it to effectively reach intracellular targets.
Technical details regarding the synthesis include:
BI-D1870's molecular structure features a dihydropteridinone core that is essential for its inhibitory activity. The specific arrangement of functional groups allows it to interact favorably with the ATP-binding site of ribosomal S6 kinases.
BI-D1870 primarily acts by inhibiting phosphorylation reactions catalyzed by ribosomal S6 kinases. Its mechanism involves competitive inhibition at the ATP-binding site, thereby preventing substrate phosphorylation.
The mechanism of action of BI-D1870 centers around its role as an inhibitor of p90 ribosomal S6 kinases. By binding to the ATP site on these kinases, BI-D1870 prevents their activation and subsequent phosphorylation of target substrates involved in cellular signaling pathways.
BI-D1870 exhibits several notable physical and chemical properties that facilitate its use in laboratory settings:
BI-D1870 has significant scientific applications, particularly in research related to cancer biology and signal transduction:
The p90 ribosomal S6 kinase family (RSK1-4) comprises serine/threonine kinases acting as key effectors of the Ras/ERK1/2 mitogen-activated protein kinase (MAPK) pathway. These evolutionarily conserved kinases feature two functional kinase domains: a C-terminal domain activated by ERK1/2 phosphorylation and an N-terminal domain that phosphorylates downstream substrates. Upon activation by growth factors, hormones, or cellular stressors, RSKs regulate diverse processes including:
RSK isoforms (75–80% sequence homology) exhibit overlapping but non-redundant functions. While RSK1-3 are ubiquitously expressed, RSK4 shows tissue-restricted distribution and distinct developmental roles [1] [9].
Hyperactivation of the ERK/RSK axis occurs in diverse pathologies:
RSK inhibition offers therapeutic advantages over upstream ERK/MAPK blockade by reducing off-target effects while maintaining efficacy against downstream oncogenic signaling [2] [6].
BI-D1870 (C₁₉H₂₃F₂N₅O₂; CAS 501437-28-1) emerged from targeted drug discovery at Boehringer Ingelheim as a potent ATP-competitive RSK inhibitor. Key milestones include:
Table 1: BI-D1870 Inhibition Constants for RSK Isoforms
Isoform | IC₅₀ (nM) at 100 μM ATP | IC₅₀ (nM) at 10 μM ATP |
---|---|---|
RSK1 | 31 | 5 |
RSK2 | 24 | 10 |
RSK3 | 18 | Not tested |
RSK4 | 15 | Not tested |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7